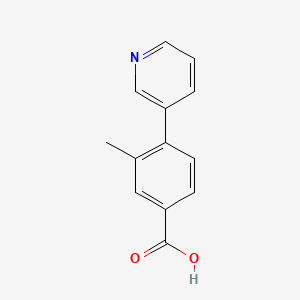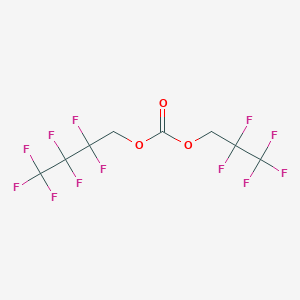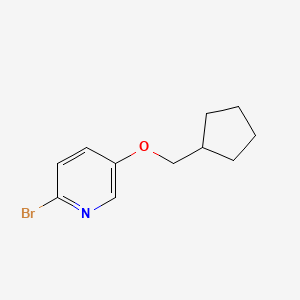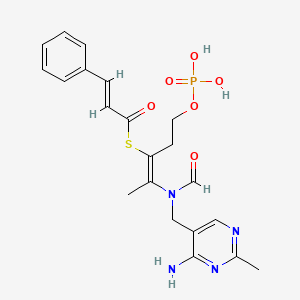![molecular formula C19H30N2O5 B12088133 tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate](/img/structure/B12088133.png)
tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a hydroxyphenoxyethoxy moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its versatile chemical structure and reactivity.
Métodos De Preparación
The synthesis of tert-butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the hydroxyphenoxyethoxy moiety: The hydroxyphenoxyethoxy group is introduced by reacting the piperazine derivative with 4-hydroxyphenol and ethylene oxide in the presence of a base.
Protection of the piperazine nitrogen: The piperazine nitrogen is protected by reacting it with tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the hydroxy group to an alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens, by reacting with halogenating agents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Aplicaciones Científicas De Investigación
tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of specific enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar piperazine ring structure but differs in the substituents attached to the ring.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound also contains a piperazine ring but has a hydrazino group instead of the hydroxyphenoxyethoxy moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H30N2O5 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(23)21-10-8-20(9-11-21)12-13-24-14-15-25-17-6-4-16(22)5-7-17/h4-7,22H,8-15H2,1-3H3 |
Clave InChI |
DITBKBPGPWJHGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CCOCCOC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12088081.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-one](/img/structure/B12088084.png)





![Methyl 2-[2-(methylamino)acetamido]benzoate](/img/structure/B12088121.png)
![1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol](/img/structure/B12088126.png)
![2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B12088139.png)
